

An In-Depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol

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Compound of Interest

Compound Name: 1-Cyclohexyl-2-buten-1-ol

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Introduction

1-Cyclohexyl-2-buten-1-ol is an allylic alcohol featuring a cyclohexyl moiety. Its chemical structure, containing a hydroxyl group adjacent to a double bond and a bulky cycloalkane, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of new chemical entities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and reactions.

Chemical Identity and Properties

The nomenclature and key identifiers for **1-Cyclohexyl-2-buten-1-ol** are crucial for accurate documentation and research. The compound exists as different stereoisomers, which is reflected in the various CAS numbers assigned.

Identifier	Value
IUPAC Name	(E)-1-cyclohexylbut-2-en-1-ol
CAS Number	79605-62-2 ((E)-isomer) [1]
18736-82-8 (racemic, cis/trans mixture)	
Molecular Formula	C ₁₀ H ₁₈ O
Molecular Weight	154.25 g/mol [2]

A summary of its computed physicochemical properties is provided below, offering insights into its behavior in various chemical and biological systems.

Property	Value
XLogP3	2.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	3
Exact Mass	154.135765193 Da
Monoisotopic Mass	154.135765193 Da
Topological Polar Surface Area	20.2 Å ²
Heavy Atom Count	11

This data is computationally generated and sourced from PubChem.[\[2\]](#)

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **1-Cyclohexyl-2-buten-1-ol**.

Spectrum Type	Source
Infrared (IR) Spectrum	NIST WebBook[1]
Mass Spectrum (Electron Ionization)	NIST WebBook[1]

Experimental Protocols

Detailed experimental procedures are fundamental for the replication and advancement of scientific research. The following protocols are based on established methodologies for similar compounds and can be adapted for **1-Cyclohexyl-2-buten-1-ol**.

General Synthesis of Allylic Alcohols via Grignard Reaction

A common route to synthesize **1-Cyclohexyl-2-buten-1-ol** is through the reaction of a Grignard reagent with an α,β -unsaturated aldehyde.

Materials:

- Cyclohexylmagnesium bromide (Grignard reagent)
- Crotonaldehyde (α,β -unsaturated aldehyde)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the Grignard reagent in anhydrous diethyl ether.
- Cool the flask to 0 °C in an ice bath.

- Dissolve crotonaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
- Add the crotonaldehyde solution dropwise to the stirred Grignard reagent under a nitrogen atmosphere.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **1-Cyclohexyl-2-buten-1-ol** by flash column chromatography on silica gel.

Oxidation to the Corresponding Ketone

The allylic alcohol can be oxidized to the corresponding α,β -unsaturated ketone, 1-Cyclohexyl-2-buten-1-one.

Materials:

- **1-Cyclohexyl-2-buten-1-ol**
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Silica gel

Procedure:

- Dissolve **1-Cyclohexyl-2-buten-1-ol** in anhydrous DCM in a round-bottom flask under an inert atmosphere.

- Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in one portion at room temperature.
- Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the oxidant byproducts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 1-Cyclohexyl-2-buten-1-one.^[3]

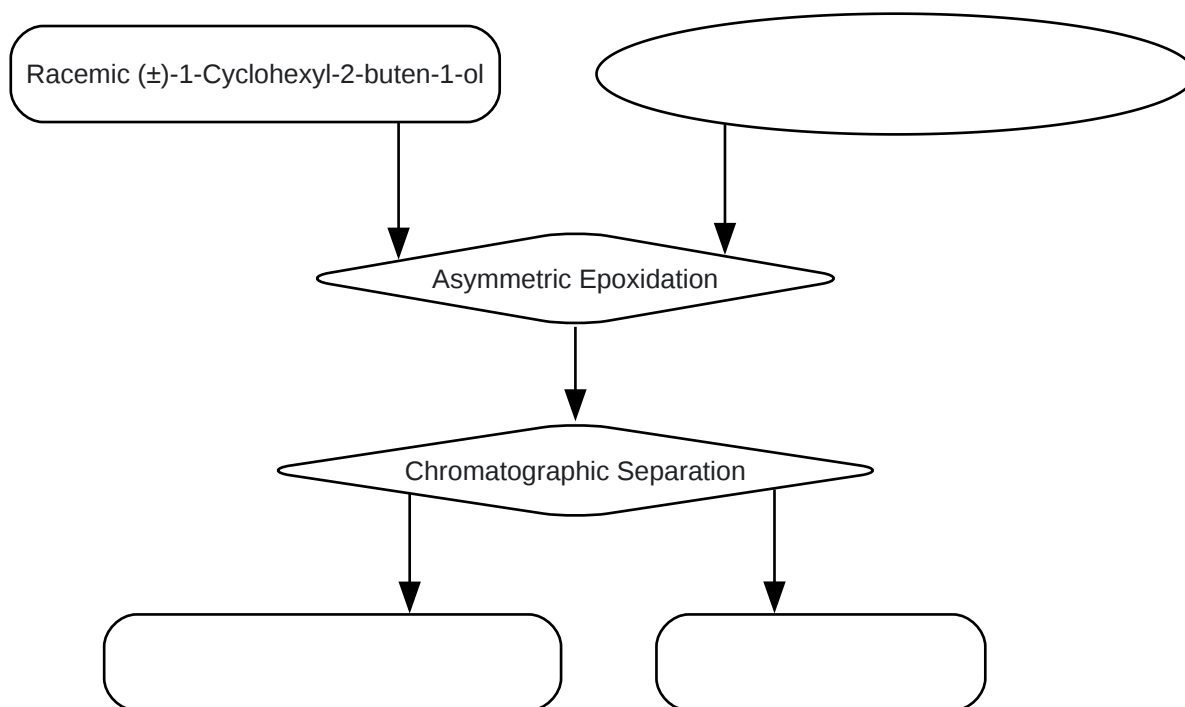
Potential Applications and Reactions of Interest

While specific biological activities for **1-Cyclohexyl-2-buten-1-ol** are not extensively documented, its structural motifs suggest potential areas of investigation. The cyclohexyl group can increase lipophilicity, a desirable trait in drug candidates for enhancing membrane permeability. Allylic alcohols are also versatile intermediates in organic synthesis.

Sharpless Asymmetric Epoxidation and Kinetic Resolution

A significant application of allylic alcohols is in stereoselective reactions. The Sharpless asymmetric epoxidation allows for the enantioselective synthesis of epoxy alcohols. This reaction can also be employed for the kinetic resolution of a racemic mixture of an allylic alcohol. In a kinetic resolution, one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst, allowing for the separation of the enantiomers.

The workflow for a kinetic resolution of a racemic allylic alcohol like (±)-**1-Cyclohexyl-2-buten-1-ol** is depicted below.



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Kinetic resolution of a racemic allylic alcohol.

This process is valuable for obtaining enantiomerically enriched compounds, which is critical in drug development as different enantiomers can have distinct pharmacological activities.

Natural Occurrence

Recent studies have identified **1-Cyclohexyl-2-buten-1-ol** in plant extracts. For instance, it has been detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the ethanolic leaf extract of *Oroxylum indicum*.^[4] The presence of this compound in natural sources opens avenues for phytochemical research and the exploration of its potential biological roles.

Conclusion

1-Cyclohexyl-2-buten-1-ol is a versatile chemical entity with established synthetic utility and potential for further exploration in medicinal chemistry and materials science. This guide has provided foundational information on its properties and key experimental procedures. Further research into its biological activities and the development of stereoselective synthetic routes will undoubtedly expand its applications.

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